4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
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Overview
Description
4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a benzoic acid moiety, and various functional groups such as ethoxycarbonyl, methylthio, and furyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Thiazolopyrimidine Core: : The thiazolopyrimidine core can be synthesized through a cyclocondensation reaction involving a thioamide and a β-ketoester. This reaction is typically carried out under acidic conditions and elevated temperatures to facilitate the formation of the thiazolopyrimidine ring.
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Introduction of the Ethoxycarbonyl and Methylthio Groups: : The ethoxycarbonyl and methylthio groups can be introduced through nucleophilic substitution reactions. For example, the ethoxycarbonyl group can be introduced by reacting the thiazolopyrimidine core with ethyl chloroformate, while the methylthio group can be introduced by reacting with methylthiol.
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Attachment of the Furyl and Benzoic Acid Moieties: : The furyl and benzoic acid moieties can be attached through a series of coupling reactions. For instance, the furyl group can be introduced through a Suzuki-Miyaura coupling reaction, while the benzoic acid moiety can be introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, industrial production may involve the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out on the carbonyl groups to form alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl group, to introduce different substituents.
Common Reagents and Conditions
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Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. These reactions are typically carried out under mild conditions to prevent over-oxidation.
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Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reducing agent.
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Substitution: : Common nucleophiles include amines and alcohols. These reactions are typically carried out under basic conditions to facilitate nucleophilic attack.
Major Products Formed
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Oxidation: : The major products formed from oxidation reactions include sulfoxides and sulfones.
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Reduction: : The major products formed from reduction reactions include alcohols.
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Substitution: : The major products formed from substitution reactions include derivatives with different substituents at the ethoxycarbonyl group.
Scientific Research Applications
4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : The compound is used in biological studies to investigate its effects on various biological pathways. Its ability to interact with specific molecular targets makes it a useful tool in biochemical research.
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Medicine: : The compound is being investigated for its potential therapeutic applications. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
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Industry: : The compound is used in the development of new materials and chemicals. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, the compound may inhibit the activity of specific enzymes involved in disease processes, leading to therapeutic effects. Additionally, the compound may interact with receptors on cell surfaces, modulating cell signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
4-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can be compared with other similar compounds, such as:
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Thiazolopyrimidines: : These compounds share the thiazolopyrimidine core but may have different substituents. The unique combination of functional groups in this compound makes it distinct from other thiazolopyrimidines.
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Benzoic Acid Derivatives: : These compounds share the benzoic acid moiety but may have different substituents. The presence of the thiazolopyrimidine core and other functional groups in this compound makes it unique among benzoic acid derivatives.
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Furyl Compounds: : These compounds share the furyl group but may have different core structures. The combination of the furyl group with the thiazolopyrimidine core and benzoic acid moiety in this compound makes it distinct from other furyl compounds.
Properties
Molecular Formula |
C29H24N2O6S2 |
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Molecular Weight |
560.6 g/mol |
IUPAC Name |
4-[5-[(Z)-[6-ethoxycarbonyl-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C29H24N2O6S2/c1-4-36-28(35)24-16(2)30-29-31(25(24)18-9-12-21(38-3)13-10-18)26(32)23(39-29)15-20-11-14-22(37-20)17-5-7-19(8-6-17)27(33)34/h5-15,25H,4H2,1-3H3,(H,33,34)/b23-15- |
InChI Key |
IEZKVLDECDNANV-HAHDFKILSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)S2)C |
Origin of Product |
United States |
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